Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes a pyrrole ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate typically involves the reaction of ethyl 2-aminopyrrole-3-carboxylate with various substituted anilines under specific conditions. For instance, the reaction with benzaldehyde or 2-butenal in the presence of molecular sieves 4A can yield Schiff bases, which can further undergo cyclization and cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iron(III) chloride.
Reduction: Palladium on carbon (Pd-C) can be used to reduce certain intermediates.
Substitution: The compound can react with different substituted anilines to form Schiff bases.
Common Reagents and Conditions
Iron(III) chloride: Used for oxidation reactions.
Palladium on carbon (Pd-C): Used for reduction reactions.
Dimethyl acetylenedicarboxylate (DMAD): Used in cycloaddition reactions.
Major Products Formed
- Ethyl 2-(2-phenylbenzimidazol-1-yl)cyclohepta[b]pyrrole-3-carboxylate
- 12H-5,13-dihydrocyclohepta[1′,2′:4,5]pyrrolo[2,3-b][1,5]benzodiazepin-12-one
- Methyl 4-(3-ethoxycarbonylcyclohepta[b]pyrrol-2-yl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylideneacetate
Scientific Research Applications
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate has shown promise in various scientific research applications:
- Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.
- Biology : Investigated for its potential biological activities, including anticancer properties.
- Medicine : Demonstrated potent anticancer activity by affecting tubulin polymerization and inducing G2/M cell-cycle arrest, leading to the inhibition of cancer cell growth .
- Industry : Potential applications in the development of new pharmaceuticals and chemical intermediates .
Mechanism of Action
The mechanism of action of ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate primarily involves the inhibition of tubulin polymerization. This leads to a robust G2/M cell-cycle arrest, causing the accumulation of tumor cells in the M-phase and inducing apoptosis. This mechanism is particularly effective against various soft tissue cancer cell lines .
Comparison with Similar Compounds
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate can be compared with other pyrrole-based compounds, such as:
- Ethyl 2-amino-pyrrole-3-carboxylate : Similar structure but lacks the fused cyclohepta ring.
- Phenylacetylene derivatives : Used in the synthesis of pyrrole-containing compounds with different biological activities .
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3336-70-7 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3,(H2,13,14) |
InChI Key |
NTRPSMJMUPZQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C1=CC=CC=C2)N |
Origin of Product |
United States |
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